

5,7-Dimethoxy-3-hydroxyflavone chemical characterization and structure

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Compound of Interest

Compound Name: 5,7-Dimethoxy-3-hydroxyflavone

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Technical Whitepaper: Chemical Characterization and Structural Analysis of **5,7-Dimethoxy-3-hydroxyflavone**

Executive Summary This technical guide provides a comprehensive structural and chemical analysis of **5,7-Dimethoxy-3-hydroxyflavone** (also known as Galangin 5,7-dimethyl ether). As a derivative of the flavonol galangin, this compound represents a critical scaffold in medicinal chemistry, particularly for its specific excited-state intramolecular proton transfer (ESIPT) properties and biological activity as an antioxidant and potential anticancer agent. This document details its physicochemical properties, synthetic pathways, and rigorous spectroscopic characterization protocols designed for researchers in drug discovery and natural product chemistry.

Chemical Identity & Physicochemical Properties

The compound is a specific dimethyl ether derivative of galangin (3,5,7-trihydroxyflavone), where the hydroxyl groups at positions 5 and 7 are methylated, leaving the 3-hydroxyl group free. This free 3-OH is the site of primary reactivity and biological interaction.

Table 1: Chemical Identity & Physical Constants

Property	Specification
IUPAC Name	3-Hydroxy-5,7-dimethoxy-2-phenylchromen-4-one
Common Name	Galangin 5,7-dimethyl ether
CAS Registry Number	15236-07-4
Molecular Formula	C ₁₇ H ₁₄ O ₅
Molecular Weight	298.29 g/mol
Melting Point	160–162 °C (Needle crystals from Methanol)
Solubility	Soluble in DMSO, CHCl ₃ , MeOH; Poorly soluble in water
Appearance	Pale yellow to colorless needles
pKa (Predicted)	~9.5 (associated with the 3-OH group)

Synthetic Pathways & Isolation

While **5,7-dimethoxy-3-hydroxyflavone** occurs naturally (e.g., in *Alnus sieboldiana* and *Alpinia officinarum*), synthetic production is preferred for high-purity applications. The Algar-Flynn-Oyamada (AFO) reaction is the industry-standard protocol for generating 3-hydroxyflavones from chalcones.

Synthesis Protocol: Algar-Flynn-Oyamada Oxidation

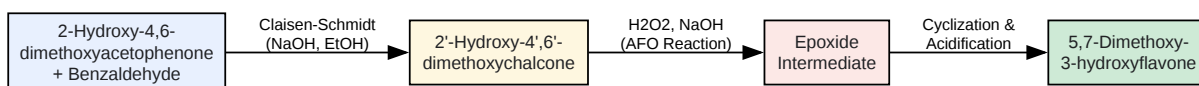
Objective: Oxidative cyclization of 2'-hydroxy-4',6'-dimethoxychalcone to **5,7-dimethoxy-3-hydroxyflavone**.

Step-by-Step Methodology:

- Precursor Preparation: Condense 2-hydroxy-4,6-dimethoxyacetophenone with benzaldehyde in ethanolic NaOH to yield 2'-hydroxy-4',6'-dimethoxychalcone.
- Oxidative Cyclization (AFO):

- Dissolve the chalcone (1.0 eq) in Methanol (MeOH).
- Add 15% NaOH solution (5.0 eq) at 0°C.
- Dropwise add 30% H₂O₂ (2.2 eq) while stirring.
- Critical Control Point: Monitor temperature. Maintain <5°C initially, then allow to warm to room temperature (RT) over 2 hours. The reaction proceeds via an epoxide intermediate.
- Workup:
 - Acidify the mixture with dilute HCl to precipitate the crude flavonol.
 - Filter the solid and wash with cold water.
- Purification: Recrystallize from MeOH/CHCl₃ to obtain pure pale yellow needles (m.p. 160-162°C).

Synthetic Logic Flow



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Caption: The Algar-Flynn-Oyamada (AFO) pathway transforms a chalcone precursor into the flavonol core via an epoxide intermediate.^[1]

Structural Characterization (Spectroscopic Analysis)

Accurate identification relies on distinguishing the 3-OH signal and confirming the methylation pattern on the A-ring.

UV-Visible Spectroscopy & Shift Reagents

The UV spectrum of flavonols typically shows two major absorption bands: Band II (Benzoyl system, A-ring) and Band I (Cinnamoyl system, B-ring).

Table 2: Diagnostic UV Shifts

Reagent	Observation	Structural Interpretation
MeOH (Solvent)	$\lambda_{\text{max}} \approx 250$ nm (Band II), 350 nm (Band I)	Base spectrum.
+ NaOMe	Bathochromic shift of Band I	Deprotonation of the acidic 3-OH. Indicates free 3-OH. [2]
+ AlCl ₃	Bathochromic shift (~30-50 nm)	Key Diagnostic: AlCl ₃ forms a stable acid-labile complex with the 4-keto and 3-OH groups.
+ AlCl ₃ / HCl	Shift remains (mostly)	Unlike 5-OH complexes (which are acid-stable), 3-OH complexes may decompose or show reduced shifts, but since position 5 is blocked (OMe), the primary Al interaction is at the 3-OH/4-keto site.
+ NaOAc	No significant shift in Band II	Confirms absence of free 7-OH (since position 7 is methylated).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of the structure.

- Solvent: DMSO-d₆ or CDCl₃
- Frequency: 400/500 MHz

Table 3: ¹H NMR Assignments (DMSO-d₆)

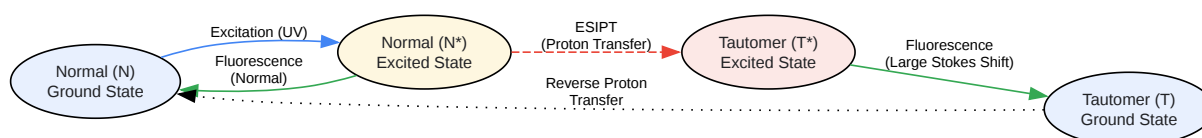
Position	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment Logic
3-OH	9.0 - 10.5	Singlet (br)	-	Exchangeable proton; diagnostic for flavonol.
H-6	6.35 - 6.50	Doublet	2.2	A-ring meta-coupling (shielded by 5,7-OMe).
H-8	6.70 - 6.85	Doublet	2.2	A-ring meta-coupling.
H-2', 6'	8.00 - 8.15	Multiplet	-	B-ring (ortho to attachment). Deshielded by C-ring.
H-3', 4', 5'	7.50 - 7.60	Multiplet	-	B-ring (meta/para). Unsubstituted phenyl ring.[3]
5-OMe	3.85 - 3.95	Singlet	-	Methyl group on A-ring.
7-OMe	3.85 - 3.95	Singlet	-	Methyl group on A-ring.

Mass Spectrometry (MS)

- Technique: ESI-MS or EI-MS.
- Molecular Ion: $[M+H]^+$ at m/z 299.09 or M^+ at m/z 298.
- Fragmentation: Retro-Diels-Alder (RDA) cleavage is common. Loss of methyl radicals (M-15) may be observed due to methoxy groups.

Structural Dynamics: ESIPT Mechanism

A defining feature of 3-hydroxyflavones is Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the proton from the 3-OH group transfers to the carbonyl oxygen (4-C=O), creating a phototautomer. This results in dual fluorescence emission (Normal and Tautomer bands), making this compound valuable as a ratiometric probe.



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Caption: The ESIPT cycle allows **5,7-dimethoxy-3-hydroxyflavone** to exist in two excited states, enabling dual-emission fluorescence.

Biological Relevance & Applications

For drug development professionals, this compound serves as a lipophilic analog of galangin.

- Bioavailability: Methylation at 5 and 7 positions increases lipophilicity compared to galangin, potentially enhancing blood-brain barrier (BBB) permeability.
- Mechanism of Action:
 - Antioxidant: Scavenges ROS, though less potent than poly-hydroxylated analogs due to blocked 5,7-OH sites.
 - Anticancer: Demonstrated activity against HepG2 (liver cancer) lines via induction of apoptosis.
 - Neuroprotection: Potential inhibition of acetylcholinesterase (AChE), relevant for Alzheimer's research.[4]

References

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